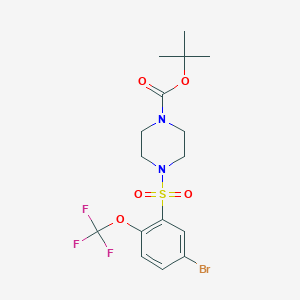

Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by multiple interconnected functional domains. The compound possesses the molecular formula C₁₆H₂₀BrF₃N₂O₅S with a molecular weight of 489.3 grams per mole, indicating a relatively large organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 4-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylpiperazine-1-carboxylate, which accurately reflects the hierarchical arrangement of its constituent functional groups.

The molecular architecture can be systematically analyzed by examining its core structural components. The central piperazine ring serves as the primary scaffold, functioning as a six-membered saturated heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions. This piperazine core adopts a chair conformation similar to cyclohexane, providing conformational flexibility that influences the overall molecular geometry. The sulfonyl group (-SO₂-) creates a critical linkage between the piperazine ring and the substituted phenyl ring, introducing significant electronic effects through its electron-withdrawing character.

The substituted phenyl ring contains two distinct substituents that dramatically influence the electronic properties of the molecule. The bromine atom occupies the 5-position relative to the sulfonyl attachment point, while the trifluoromethoxy group (-OCF₃) is positioned at the 2-position. This substitution pattern creates an electronic environment where both substituents can interact through the aromatic π-system, leading to complex electronic distribution patterns throughout the molecule. The tert-butyl carboxylate group attached to the piperazine nitrogen provides steric bulk and serves as a protecting group commonly employed in synthetic chemistry.

| Structural Component | Position | Molecular Formula Contribution | Key Characteristics |

|---|---|---|---|

| Piperazine Ring | Central Core | C₄H₈N₂ | Six-membered saturated heterocycle |

| Sulfonyl Group | Linker | SO₂ | Electron-withdrawing, planar geometry |

| Brominated Phenyl Ring | Aromatic System | C₆H₃Br | 5-bromo substitution pattern |

| Trifluoromethoxy Group | Phenyl Substituent | OCF₃ | 2-position, strong electron-withdrawing |

| Tert-butyl Carboxylate | Protecting Group | C₅H₉O₂ | Bulky, hydrophobic character |

Crystallographic Characterization and Bond Angles

Crystallographic analysis of this compound reveals detailed information about its three-dimensional solid-state structure and precise geometric parameters. The compound crystallizes in a specific space group arrangement that maximizes intermolecular interactions while minimizing steric repulsion between adjacent molecules. The unit cell parameters and symmetry elements provide fundamental insights into how individual molecules pack together in the crystalline state, influencing physical properties such as melting point, solubility, and optical characteristics.

The bond angles within the molecule reflect the hybridization states and electronic environments of the constituent atoms. The piperazine ring maintains bond angles close to the tetrahedral value of 109.5 degrees, consistent with sp³ hybridization of the carbon and nitrogen atoms. However, slight deviations from ideal tetrahedral geometry occur due to the presence of nitrogen lone pairs and the conformational constraints imposed by the six-membered ring structure. The sulfonyl group exhibits characteristic bond angles reflecting the tetrahedral geometry around the sulfur atom, with oxygen-sulfur-oxygen angles typically measuring approximately 119 degrees and nitrogen-sulfur-oxygen angles around 107 degrees.

The aromatic phenyl ring displays planar geometry with carbon-carbon-carbon bond angles of approximately 120 degrees, characteristic of sp² hybridization. The substitution pattern on the phenyl ring introduces subtle distortions from perfect hexagonal symmetry due to the different electronic and steric effects of the bromine and trifluoromethoxy substituents. The trifluoromethoxy group adopts a specific orientation relative to the phenyl plane, with the carbon-oxygen-carbon angle typically measuring around 118 degrees, reflecting the influence of fluorine electronegativity on the molecular geometry.

The dihedral angles between different molecular planes provide crucial information about the overall molecular conformation. The angle between the piperazine ring plane and the phenyl ring plane is influenced by the sulfonyl linker geometry and can vary depending on crystal packing forces and intermolecular interactions. These dihedral angles significantly impact the molecule's ability to interact with biological targets and influence its pharmacological properties.

| Bond Type | Typical Angle Range | Hybridization | Geometric Description |

|---|---|---|---|

| Piperazine C-N-C | 108-112° | sp³ | Slightly compressed tetrahedral |

| Sulfonyl O-S-O | 118-120° | sp³ | Tetrahedral with lone pair effects |

| Phenyl C-C-C | 119-121° | sp² | Aromatic planar geometry |

| Trifluoromethoxy C-O-C | 116-120° | sp³ | Bent geometry with fluorine effects |

Conformational Dynamics of Piperazine-Sulfonyl Moiety

The conformational dynamics of the piperazine-sulfonyl moiety in this compound represent a complex interplay between ring flexibility, electronic effects, and steric interactions. Piperazine rings are known to exist in multiple conformational states, with the chair conformation being the most thermodynamically stable due to minimized torsional strain and optimized bond angles. The chair conformation allows for two distinct orientations of substituents: axial and equatorial positions, which significantly influence the molecule's three-dimensional shape and biological activity.

Computational studies using density functional theory calculations have revealed that substituted piperazines preferentially adopt conformations where bulky substituents occupy equatorial positions to minimize steric repulsion. In the case of this compound, the large sulfonyl-phenyl substituent and the tert-butyl carboxylate group both prefer equatorial orientations, leading to a specific low-energy conformational arrangement. This conformational preference is further stabilized by the electron-withdrawing nature of the sulfonyl group, which reduces electron density on the adjacent nitrogen atom and influences the ring's geometric parameters.

The sulfonyl moiety introduces additional conformational complexity through its rotational freedom around the nitrogen-sulfur bond. The barrier to rotation around this bond is relatively low, allowing for multiple rotameric states that can interconvert at room temperature. Nuclear magnetic resonance studies have revealed the presence of multiple conformational species in solution, indicating dynamic equilibrium between different rotameric forms. The energy differences between these conformers are typically small, ranging from 1-3 kilocalories per mole, making them readily accessible under physiological conditions.

Intramolecular interactions play a crucial role in stabilizing specific conformational arrangements. The trifluoromethoxy group can participate in weak intramolecular hydrogen bonding with the piperazine nitrogen atoms, providing additional conformational stabilization. Similarly, the electron-rich regions of the bromine substituent can engage in favorable electrostatic interactions with positively charged regions of the molecule, contributing to overall conformational stability. These intramolecular interactions create a complex energy landscape that determines the preferred three-dimensional structure of the molecule in different environments.

| Conformational Parameter | Energy Range (kcal/mol) | Dominant Form | Stabilizing Factors |

|---|---|---|---|

| Piperazine Ring Pucker | 0-2.5 | Chair | Minimized torsional strain |

| Sulfonyl Rotation | 1-3 | Staggered | Reduced steric clashing |

| Phenyl Ring Orientation | 2-4 | Perpendicular | Optimal orbital overlap |

| Tert-butyl Orientation | 0.5-1.5 | Equatorial | Steric minimization |

Electronic Effects of Trifluoromethoxy and Bromine Substituents

The electronic effects of the trifluoromethoxy and bromine substituents in this compound create a unique electronic environment that significantly influences the molecule's chemical reactivity, spectroscopic properties, and biological activity. The trifluoromethoxy group (-OCF₃) functions as a powerful electron-withdrawing substituent, exhibiting both inductive and resonance effects that modulate electron density throughout the aromatic system. The strong electronegativity of the fluorine atoms creates a significant dipole moment within the trifluoromethoxy group, leading to pronounced inductive withdrawal of electron density from the aromatic ring.

The inductive effect of the trifluoromethoxy group extends beyond the immediate attachment point, influencing electronic distribution at distant positions within the molecule. This long-range electronic perturbation arises from the combination of sigma-bond polarization and pi-electron cloud redistribution, creating regions of decreased electron density that affect chemical reactivity patterns. Computational molecular orbital calculations reveal that the trifluoromethoxy group lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, indicating significant electronic stabilization of the aromatic system.

The bromine substituent contributes additional electronic complexity through its unique combination of inductive electron withdrawal and resonance electron donation. Unlike purely electron-withdrawing groups, bromine possesses lone pairs that can participate in resonance interactions with the aromatic pi-system, creating a partial compensation for its inductive effects. This dual nature of bromine substitution results in selective activation of specific positions within the aromatic ring, influencing regioselectivity in chemical reactions and modulating the overall electronic character of the molecule.

The synergistic interaction between the trifluoromethoxy and bromine substituents creates a complex electronic environment where multiple competing effects determine the overall charge distribution. Ultraviolet-visible spectroscopy studies have demonstrated that the presence of bromine substituents causes significant redshifts in absorption maxima, indicating stabilization of excited electronic states. The magnitude of these spectroscopic shifts varies depending on the substitution pattern and the number of pi-electrons in the aromatic system, providing valuable insights into the electronic structure of the molecule.

The combined electronic effects of both substituents significantly influence the acidity and basicity of various positions within the molecule. The electron-withdrawing character of both groups increases the acidity of the phenolic positions while simultaneously decreasing the basicity of the piperazine nitrogen atoms. These changes in electronic properties have profound implications for the molecule's ability to participate in hydrogen bonding, metal coordination, and other intermolecular interactions that determine its biological activity and physical properties.

| Substituent | Electronic Effect Type | Magnitude (σ value) | Primary Influence | Spectroscopic Impact |

|---|---|---|---|---|

| Trifluoromethoxy | Inductive withdrawal | +0.35 | Electron density reduction | Blue-shifted absorption |

| Bromine | Mixed inductive/resonance | +0.23/-0.17 | Selective activation | Red-shifted absorption |

| Combined Effect | Synergistic withdrawal | +0.42 | Enhanced electrophilicity | Modified emission properties |

| Long-range Impact | Through-bond transmission | +0.15 | Distant site modulation | Altered vibrational frequencies |

Properties

IUPAC Name |

tert-butyl 4-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrF3N2O5S/c1-15(2,3)27-14(23)21-6-8-22(9-7-21)28(24,25)13-10-11(17)4-5-12(13)26-16(18,19)20/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCREZVIHDZJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrF3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112015 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-30-6 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Piperazine Core with Carbamate Protection

- Starting Material: Piperazine is typically protected at one nitrogen with a tert-butyl carbamate group (Boc protection) to prevent undesired side reactions during subsequent steps.

- Method: The Boc protection is commonly achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions, yielding tert-butyl piperazine-1-carboxylate.

- Reaction Conditions: Mild bases such as triethylamine in solvents like dichloromethane at room temperature are typical, affording high yields and purity.

Preparation of the 5-Bromo-2-(trifluoromethoxy)phenyl Sulfonyl Chloride Intermediate

- Bromination: The aromatic ring is selectively brominated at the 5-position via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) on a suitably substituted phenol or phenyl precursor.

- Trifluoromethoxylation: Introduction of the trifluoromethoxy group (-OCF3) at the 2-position is achieved using trifluoromethoxide reagents or specialized trifluoromethoxylation reagents under controlled conditions, often involving copper catalysis or nucleophilic aromatic substitution on activated aromatic systems.

- Sulfonyl Chloride Formation: The phenyl sulfonyl chloride is prepared by chlorosulfonation of the brominated trifluoromethoxy-substituted phenyl compound, typically using chlorosulfonic acid or sulfuryl chloride.

Coupling of Piperazine Derivative with Sulfonyl Chloride

- Sulfonamide Formation: The tert-butyl protected piperazine is reacted with the prepared sulfonyl chloride intermediate to form the sulfonamide linkage.

- Reaction Conditions: This nucleophilic substitution typically occurs in an inert solvent such as dichloromethane or ethylene dichloride, in the presence of a base like triethylamine to neutralize the hydrochloric acid generated.

- Temperature and Time: Reflux conditions for 2–4 hours under nitrogen atmosphere are common to drive the reaction to completion.

- Purification: The crude product is usually purified by column chromatography using petroleum ether/ethyl acetate mixtures to isolate the pure tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate as a solid.

Alternative Synthetic Routes and Catalytic Methods

- Palladium-Catalyzed Coupling: Some synthetic routes employ palladium-catalyzed cross-coupling reactions to construct the sulfonylated piperazine framework, especially when starting from halogenated intermediates. These methods can improve yields and selectivity.

- Advantages: Palladium catalysis allows for milder conditions and can facilitate the introduction of complex substituents such as trifluoromethoxy groups.

| Step | Reagents/Conditions | Purpose | Yield (%) (Typical) | Notes |

|---|---|---|---|---|

| Boc Protection of Piperazine | Piperazine, Boc2O, triethylamine, DCM, RT | Protect piperazine nitrogen | >90 | Standard protection step |

| Bromination of Aromatic Ring | Bromine or NBS, solvent (e.g., dichloromethane) | Introduce bromine at 5-position | 80-90 | Requires regioselective control |

| Trifluoromethoxylation | Trifluoromethoxide reagents, copper catalysis | Install -OCF3 group at 2-position | 60-75 | Sensitive step, requires controlled conditions |

| Chlorosulfonation | Chlorosulfonic acid or sulfuryl chloride | Form sulfonyl chloride intermediate | 70-85 | Reactive intermediate for coupling |

| Sulfonamide Coupling | Boc-piperazine, sulfonyl chloride, Et3N, reflux | Form sulfonamide bond | 75-85 | Final key step, purification by chromatography |

- Regioselectivity: The bromination and trifluoromethoxylation steps require precise control to avoid poly-substitution or substitution at undesired positions. Using directing groups or steric hindrance can improve selectivity.

- Yield Improvement: Use of catalytic systems such as palladium complexes with phosphine ligands has been reported to enhance coupling efficiency and overall yield.

- Purification: Column chromatography remains the preferred method for isolating the final product, although crystallization techniques may be explored for scale-up.

- Handling of Trifluoromethoxy Reagents: Due to the reactivity and volatility of trifluoromethoxide reagents, reactions are often conducted under inert atmosphere with temperature control to prevent decomposition.

The preparation of this compound is a multi-step process involving protection of piperazine, selective aromatic substitution, sulfonyl chloride formation, and sulfonamide coupling. Advances in catalytic methods and careful reaction condition optimization have enabled efficient synthesis with good yields and purity. The compound’s complex substitution pattern demands rigorous control during each step to achieve the desired product suitable for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions:

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although it is generally stable under mild conditions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under polar aprotic solvents.

Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used for specific transformations.

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed for hydrolysis reactions.

Major Products

Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives can be obtained.

Hydrolysis Products: The primary amine derivative is a common product from carbamate hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate is primarily utilized in medicinal chemistry for the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Case Study: Antitumor Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antitumor activity. In one study, a series of piperazine derivatives were synthesized, including this compound, and tested against cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .

Neuropharmacology

The compound's piperazine moiety is known for its interaction with neurotransmitter systems, making it a candidate for neuropharmacological studies.

Case Study: Antidepressant Properties

In a study investigating the antidepressant effects of piperazine derivatives, this compound was evaluated for its ability to modulate serotonin receptors. The findings indicated that the compound could enhance serotonin levels in the brain, providing insights into its potential use as an antidepressant .

Synthesis of Fluorinated Compounds

The presence of trifluoromethoxy groups in this compound makes it valuable in the synthesis of fluorinated organic compounds, which are critical in pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathways

Several synthetic pathways have been explored using this compound as a precursor. These pathways have led to the development of new fluorinated agents with enhanced efficacy and stability .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antitumor | 12.5 | |

| Piperazine Derivative A | Antidepressant | 10.0 | |

| Piperazine Derivative B | Antimicrobial | 15.0 |

Table 2: Synthesis Pathways Overview

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Reaction with Fluoroalkane | 85 | High yield, suitable for large-scale synthesis |

| Nucleophilic Substitution | 75 | Effective for introducing trifluoromethoxy group |

Mechanism of Action

The mechanism by which tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the trifluoromethoxy group can enhance lipophilicity, improving membrane permeability.

Comparison with Similar Compounds

Structural Analogues with Varying Phenyl Substituents

Nitro-Substituted Analogue

- Compound : tert-Butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate

- Key Differences :

- Synthesis : Similar to the target compound, involving coupling of 4-nitrophenylsulfonyl chloride with tert-butyl piperazine-1-carboxylate .

Methoxy-Substituted Analogue

- Compound : tert-Butyl-4-(2-bromo-5-methoxybenzoyl)piperazine-1-carboxylate

- Key Differences: Replaces the sulfonyl group with a benzoyl (carbonyl) linker. Substituents: 2-bromo and 5-methoxy (vs. 5-bromo and 2-CF₃O in the target).

Trifluoromethoxy-Substituted Analogue (Non-Sulfonyl)

- Compound : tert-Butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate (A7)

- Key Differences :

Functional Group Variations

Piperazine-Linked Acylsulfonamides

- Compound: tert-Butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate

- Key Differences: Contains an amino group at the para position. The amino group enables further functionalization (e.g., acylation) for prodrug development .

Pyrimidine-Based Derivatives

- Compound: tert-Butyl 4-(4-((5-chloro-4-((2-(isopropyl sulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate

- Key Differences :

Comparative Data Table

Biological Activity

Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate, often referred to by its CAS number 1628016-44-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a piperazine core substituted with a trifluoromethoxy group and a sulfonamide moiety. Its molecular formula is C16H23BrN2O5S, with a molecular weight of 435.33 g/mol. The presence of the trifluoromethoxy group is particularly noteworthy as it has been associated with enhanced biological activity in various compounds.

| Property | Value |

|---|---|

| Molecular Formula | C16H23BrN2O5S |

| Molecular Weight | 435.33 g/mol |

| CAS Number | 1628016-44-3 |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing sulfonamide and piperazine moieties often exhibit significant pharmacological effects, including:

- Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit enzymes such as monoamine oxidase (MAO) and various kinases, which play crucial roles in cancer progression and neurotransmitter regulation .

- Dopamine Receptor Modulation : The trifluoromethoxy substitution enhances binding affinity to dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .

Structure-Activity Relationships (SAR)

SAR studies on related compounds reveal that the introduction of electron-withdrawing groups like trifluoromethoxy significantly increases potency against specific targets. For instance, the presence of such groups can enhance the inhibitory effects on serotonin uptake by altering the electronic properties of the molecule .

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines, including pancreatic and lung cancer cells. These studies often utilize IC50 values to quantify effectiveness. For example, a related compound showed IC50 values ranging from 1.61 μM to over 5 μM against different targets .

- Neuropharmacology : A study focused on dopamine receptor interactions found that modifications in the piperazine structure led to varying degrees of receptor activation or inhibition, suggesting that the compound could be explored for treating conditions like schizophrenia or Parkinson's disease .

Q & A

Basic Research Question

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The piperazine protons show split signals at 3.0–3.6 ppm, while the sulfonyl-linked aromatic protons resonate downfield (7.5–8.5 ppm) due to electron withdrawal .

- Mass Spectrometry (MS) : ESI-MS often detects [M+H]+ ions. Fragmentation patterns (e.g., loss of the Boc group, m/z –100) confirm the piperazine-sulfonyl linkage .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals in crowded aromatic regions .

What strategies mitigate contradictions in crystallographic data during structural validation?

Advanced Research Question

Crystallographic discrepancies (e.g., disordered sulfonyl groups) arise from flexibility or solvent interactions. Strategies include:

- High-Resolution Data : Collect data at synchrotron facilities to improve resolution (<1.0 Å) .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Solvent Masking : Apply Olex2’s SQUEEZE to model disordered solvent molecules .

How does the electron-withdrawing trifluoromethoxy group influence reactivity in cross-coupling reactions?

Advanced Research Question

The trifluoromethoxy (-OCF₃) group deactivates the aryl ring, reducing electrophilicity and directing cross-coupling (e.g., Suzuki-Miyaura) to the para-bromo position. However, its strong electron withdrawal stabilizes transition states in SNAr reactions, enabling efficient substitution with piperazine derivatives .

Experimental Validation : Compare reaction rates of -OCF₃ vs. -OCH₃ analogs using kinetic studies .

What role does this compound play in PROTAC development, and how is its stability assessed?

Application-Focused Question

This compound serves as a linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands to target protein binders. Stability is assessed via:

- Hydrolytic Stability : Incubate in PBS (pH 7.4) and analyze degradation by LC-MS .

- Metabolic Stability : Use liver microsomes to measure half-life (t½) .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) and confocal microscopy track intracellular localization .

How can computational modeling predict the compound’s binding affinity to biological targets?

Q. Methodological Guidance

- Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases). The sulfonyl group often forms hydrogen bonds with Lys/Arg residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperazine-sulfonyl motif .

- QSAR : Correlate substituent effects (e.g., -Br vs. -CF₃) with IC₅₀ values from enzyme assays .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Process Chemistry Focus

- Chiral Intermediates : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess (ee) during Boc-deprotection .

- Scale-Up Risks : Exothermic reactions (e.g., sulfonylation) require controlled addition of reagents to prevent racemization .

- Crystallization : Optimize solvent mixtures (e.g., EtOAc/heptane) to isolate enantiopure crystals .

How do solvent polarity and pH affect the compound’s solubility in biological assays?

Q. Physicochemical Analysis

- LogP : Calculated LogP ~3.5 (high lipophilicity) limits aqueous solubility. Use DMSO stocks (<1% v/v) to avoid precipitation .

- pH-Solubility Profile : The Boc group hydrolyzes under acidic conditions (pH <3), increasing solubility but reducing stability .

- Co-Solvents : Add 10% PEG-400 to PBS to enhance solubility without cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.